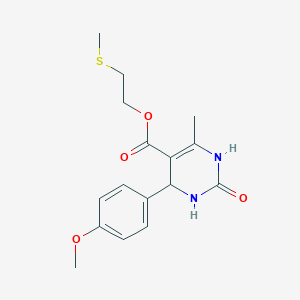![molecular formula C32H23N3O2 B388357 4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline](/img/structure/B388357.png)
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline is a complex organic compound with the molecular formula C₃₂H₂₃N₃O₂. It is known for its unique structure, which includes a quinoxaline core, phenyl groups, and an aniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions, using appropriate phenyl derivatives and catalysts like aluminum chloride.
Phenoxyphenyl Substitution: The phenoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, using phenol derivatives and suitable leaving groups.
Attachment of Aniline Moiety: The final step involves the coupling of the aniline moiety to the quinoxaline core through etherification or amination reactions, using reagents like aniline and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and palladium on carbon (Pd/C) to reduce the quinoxaline core or phenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl and quinoxaline rings, using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Substituted phenyl and quinoxaline derivatives
Aplicaciones Científicas De Investigación
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for protein binding studies.
Medicine: Explored for its potential as an anticancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription. It can also bind to specific proteins, altering their function and leading to downstream effects on cellular pathways. These interactions contribute to its potential anticancer and biological imaging applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[2-(4-Phenoxyphenyl)-3-phenyl-6-quinoxalinyl]oxy}benzoic acid
- 4-{[2-(4-Phenoxyphenyl)-3-phenyl-6-quinoxalinyl]oxy}phenol
- 4-{[2-(4-Phenoxyphenyl)-3-phenyl-6-quinoxalinyl]oxy}benzaldehyde
Uniqueness
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline is unique due to its specific combination of functional groups and structural features. The presence of the quinoxaline core, phenyl groups, and aniline moiety provides a versatile platform for various chemical modifications and applications. Its ability to interact with biological targets and its potential use in advanced materials further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C32H23N3O2 |
|---|---|
Peso molecular |
481.5g/mol |
Nombre IUPAC |
4-[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxyaniline |
InChI |
InChI=1S/C32H23N3O2/c33-24-13-17-27(18-14-24)37-28-19-20-29-30(21-28)35-31(22-7-3-1-4-8-22)32(34-29)23-11-15-26(16-12-23)36-25-9-5-2-6-10-25/h1-21H,33H2 |
Clave InChI |
LQFITQGFWWPEJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)OC6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B388274.png)
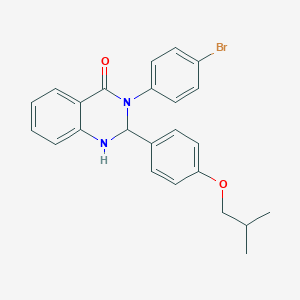

![3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B388279.png)
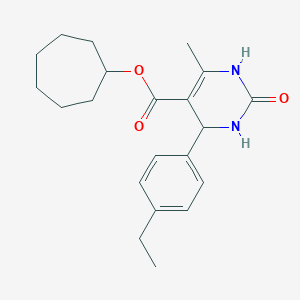
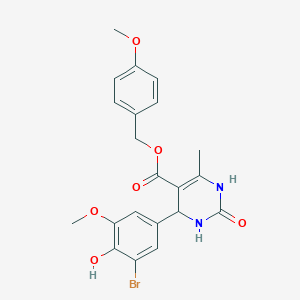
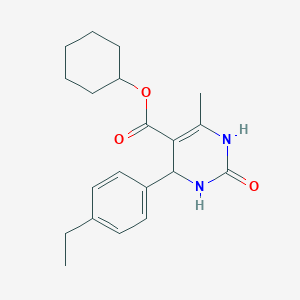

![METHYL 2-{2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}ACETATE](/img/structure/B388290.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B388291.png)
![Ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)propanoate](/img/structure/B388294.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B388295.png)
![Ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B388296.png)
